

# Technical Support Center: Tin-Zinc Solder Paste Reflow

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## Compound of Interest

Compound Name: Tin-ZINC

Cat. No.: B8454451

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues encountered during experiments with **tin-zinc** (Sn-Zn) solder paste, with a primary focus on incomplete reflow.

## Troubleshooting Guide & FAQs

Q1: What are the visual indicators of incomplete reflow in **tin-zinc** solder paste?

A1: Incomplete reflow of **tin-zinc** solder paste can manifest in several ways. The solder joints may appear dull, grainy, or have a rough surface texture instead of the bright and smooth finish of a properly reflowed joint.<sup>[1][2]</sup> You might also observe that the solder paste has not fully coalesced, leaving behind a lumpy or balled-up appearance.<sup>[3]</sup> In more severe cases, the solder fails to form a proper fillet between the component lead and the PCB pad, resulting in a weak or open connection.<sup>[1]</sup>

Q2: My solder paste isn't melting completely. What are the likely causes related to the reflow profile?

A2: Insufficient heat is a primary cause of incomplete melting.<sup>[3][4]</sup> This can be due to several factors within your reflow profile:

- **Inadequate Peak Temperature:** The peak temperature of your reflow oven may be set too low for the specific **tin-zinc** alloy you are using. Lead-free solders, including many **tin-zinc**

formulations, generally require higher reflow temperatures than traditional tin-lead solders.[5]  
[6]

- **Insufficient Time Above Liquidus (TAL):** The time the solder paste is held above its melting point (liquidus temperature) may be too short. A sufficient TAL is crucial for the solder to fully melt, flow, and form a good metallurgical bond.[7][8]
- **Incorrect Ramp-Up Rate:** A ramp-up rate that is too fast can lead to thermal shock and may not allow all components on the board to reach the required temperature uniformly. Conversely, a ramp rate that is too slow can lead to flux exhaustion before the solder reaches its melting point.[9][10]

Q3: What is "flux exhaustion" and how does it contribute to incomplete reflow?

A3: Flux is a critical component of solder paste that cleans metallic surfaces by removing oxides, promoting wetting.[11] Flux exhaustion occurs when the flux becomes depleted or deactivated before the soldering process is complete.[3][4] This can be caused by an overly long or hot preheat stage in the reflow profile.[4] When the flux is exhausted, it can no longer effectively remove oxides, leading to poor wetting and incomplete reflow.

Q4: Can oxidation of the solder paste or components cause reflow issues?

A4: Yes, oxidation is a significant factor that can hinder proper reflow. **Tin-zinc** alloys are particularly susceptible to oxidation.[12] If the solder paste itself is oxidized due to improper storage or being past its shelf life, it will not reflow correctly.[2] Similarly, oxidation on the component leads or PCB pads creates a barrier that prevents the molten solder from wetting the surface, resulting in a poor or incomplete solder joint.[2]

Q5: How does the design of the PCB and components affect reflow?

A5: The physical characteristics of the PCB and its components can create thermal imbalances during reflow.[2][3] For instance, large components or connections to ground planes can act as heat sinks, drawing heat away from the solder joint and preventing it from reaching the necessary reflow temperature.[3][4] This can lead to incomplete reflow in specific areas of the board while other areas reflow correctly.

Q6: What steps can I take to troubleshoot and prevent incomplete reflow?

A6: To troubleshoot incomplete reflow, a systematic approach is recommended:

- **Verify the Reflow Profile:** Use a thermocouple to accurately measure the temperature profile of your PCB as it passes through the reflow oven. Compare this profile to the solder paste manufacturer's recommendations.[\[1\]](#)[\[8\]](#)
- **Inspect Materials:** Ensure your solder paste is not expired and has been stored correctly. Inspect components and PCBs for any signs of oxidation or contamination.[\[2\]](#)
- **Optimize the Stencil and Printing Process:** Ensure that a sufficient and consistent volume of solder paste is being deposited on the pads.[\[2\]](#)
- **Consider the Atmosphere:** For **tin-zinc** solder pastes, which are prone to oxidation, using a nitrogen atmosphere in the reflow oven can significantly improve wetting and reduce defects.  
[\[2\]](#)

## Quantitative Data

### Table 1: Recommended Reflow Profile Parameters for Tin-Zinc Solder Pastes

Parameter	Recommended Range	Notes
Preheat Ramp Rate	1.0 - 3.0°C/second	A faster ramp can risk thermal shock, while a slower ramp can lead to flux exhaustion.[9]
Soak Temperature	150 - 170°C	This stage allows for temperature equalization across the board and flux activation.
Soak Time	60 - 120 seconds	A longer soak time can lead to flux exhaustion.[9]
Time Above Liquidus (TAL)	30 - 90 seconds	Crucial for complete melting and wetting.[5][6]
Peak Temperature	235 - 250°C	Should be 20-40°C above the solder's melting point.[10]
Cooling Rate	2.0 - 4.0°C/second	A controlled cooling rate is important for good grain structure in the solder joint.[9]

Note: These are general guidelines. Always refer to the specific datasheet for your **tin-zinc** solder paste for the most accurate recommendations.

## Experimental Protocols

### Methodology 1: Solder Paste Viscosity Measurement

Objective: To determine the viscosity of the **tin-zinc** solder paste, which is a critical parameter for printability and preventing defects like slumping.

Apparatus:

- Rotational viscometer (e.g., Brookfield or Malcom type)[13][14]
- Spatula

- Temperature-controlled chamber

#### Procedure:

- **Sample Preparation:** Allow the solder paste to reach room temperature ( $25 \pm 1^\circ\text{C}$ ) for at least 4 hours before testing. Using a spatula, gently stir the paste for 1-2 minutes to ensure homogeneity without introducing air bubbles.
- **Instrument Setup:** Set the viscometer to the desired rotational speed (e.g., 10 rpm). Ensure the temperature-controlled chamber is stabilized at  $25 \pm 0.25^\circ\text{C}$ .
- **Measurement:** Transfer a sufficient amount of solder paste to the viscometer's sample cup. Immerse the spindle into the paste and allow the temperature to stabilize for 15 minutes.
- **Data Acquisition:** Start the viscometer and record the viscosity reading after it has stabilized, typically for at least one minute.
- **Analysis:** Compare the measured viscosity to the manufacturer's specifications to ensure it is within the acceptable range.

## Methodology 2: Solder Paste Wetting Analysis

**Objective:** To qualitatively assess the wetting capability of the **tin-zinc** solder paste on a standardized substrate.

#### Apparatus:

- Copper coupon (oxygen-free high conductivity)
- Stencil with circular apertures (e.g., 6.5 mm diameter)
- Squeegee
- Reflow oven
- Microscope (10x magnification)
- Copper cleaner and appropriate solvents (e.g., isopropyl alcohol)[[15](#)]

#### Procedure:

- **Substrate Preparation:** Clean the copper coupon with a liquid copper cleaner, rinse with deionized water, followed by isopropyl alcohol, and then dry it.[\[15\]](#)
- **Solder Paste Deposition:** Place the stencil over the cleaned copper coupon and use a squeegee to print solder paste dots onto the substrate.[\[15\]](#)
- **Reflow:** Process the coupon through a reflow oven using the recommended temperature profile for the solder paste.[\[15\]](#)
- **Cleaning:** After reflow, clean the flux residue from the coupon using a suitable solvent.[\[15\]](#)
- **Evaluation:** Under 10x magnification, visually inspect the solder dots. The solder should exhibit good wetting, appearing as a uniform, well-spread film. There should be no signs of dewetting (where the solder recedes, leaving mounds) or non-wetting (where the solder fails to adhere to the copper).[\[15\]](#)

## Methodology 3: Cross-Sectional Analysis of Solder Joints

**Objective:** To examine the internal microstructure of a solder joint to identify defects such as voids and to assess the formation of the intermetallic compound (IMC) layer.

#### Apparatus:

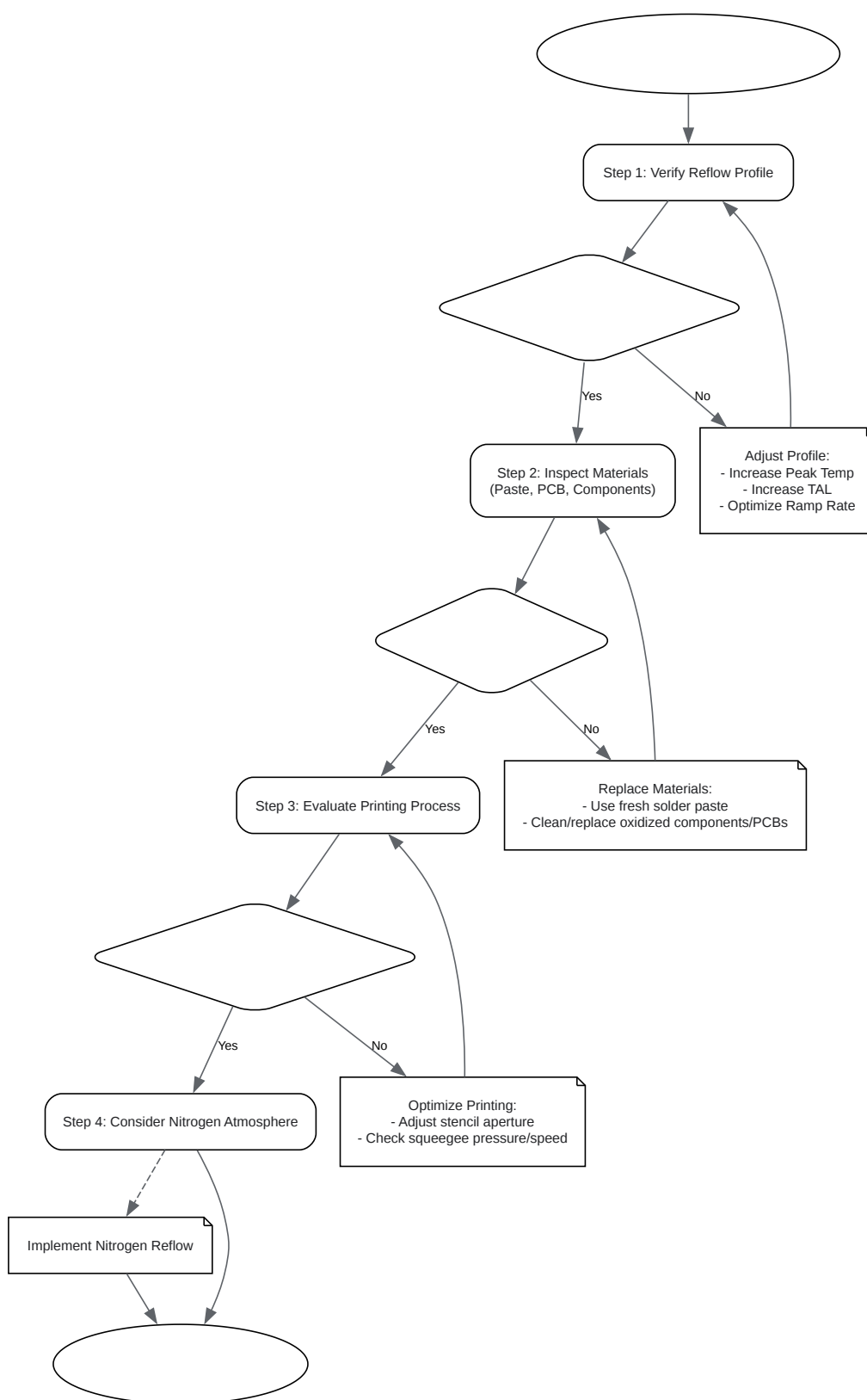
- Cross-sectioning equipment (saw, grinder, polisher)
- Mounting press and embedding resin
- Optical microscope or Scanning Electron Microscope (SEM)

#### Procedure:

- **Sample Excision:** Carefully cut out the solder joint of interest from the PCB.
- **Mounting:** Embed the excised solder joint in an epoxy or polymeric resin to create a manageable sample for handling during grinding and polishing.

- **Grinding and Polishing:** Use a series of progressively finer abrasive materials to grind and polish the sample until a smooth, mirror-like cross-section of the solder joint is exposed.
- **Etching (Optional):** A light chemical etch can be used to reveal the grain structure of the solder and the IMC layer.
- **Microscopic Examination:** Use a high-magnification microscope (optical or SEM) to inspect the cross-sectioned solder joint. Look for internal defects such as voids (gas pockets), cracks, and the thickness and uniformity of the IMC layer at the solder-pad interface.[\[16\]](#)[\[17\]](#)

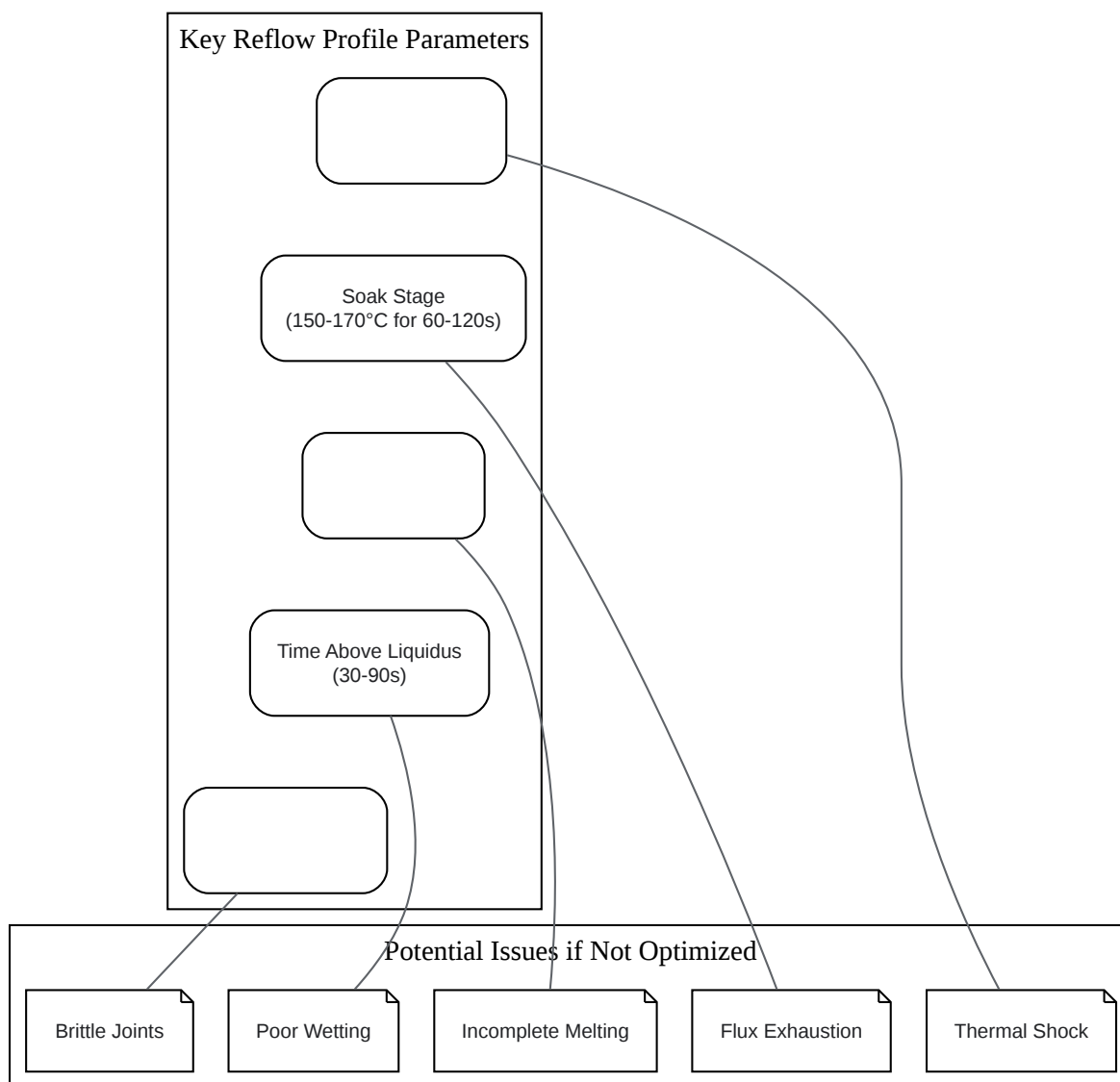
## Visualizations



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Caption: Troubleshooting workflow for incomplete reflow of **tin-zinc** solder paste.





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Caption: Relationship between reflow profile parameters and potential defects.

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